2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
The compound “2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of the compound was confirmed using 1H NMR, 13C NMR, IR, MS, and elemental analysis . Its 1H NMR spectrum showed a triplet signal at δ = 1.39 ppm corresponding to the methyl group of OCH2CH3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH3 groups, a quartet signal at 4.33 ppm corresponding to the methylene group of OCH2CH3, and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO2C6H4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Scientific Research Applications
Synthetic Methodologies
- A study by El-Emary et al. (2005) explored the synthesis of new thiazolo[3,2]pyridines with potential antimicrobial activities, showcasing the versatility of related compounds in creating biologically active structures (El-Emary, Khalil, Ali, & El-Adasy, 2005).
- Crotti et al. (2011) described a copper-catalyzed Perkin-acyl-Mannich reaction, presenting an efficient route to synthesize piperidine derivatives with unconventional substitution patterns, highlighting the synthetic utility of pyridine-based compounds (Crotti, Berti, & Pineschi, 2011).
Electrochromic Materials
- Ming et al. (2015) designed and synthesized donor–acceptor–donor (D–A–D) monomers based on chalcogenodiazolo[3,4-c]pyridine for green and near-infrared electrochromics, indicating the potential of pyridine derivatives in developing new electrochromic materials (Ming, Zhen, Liu, Lin, Liu, Zhao, Lu, & Xu, 2015).
Antimicrobial Activities
- Suresh, Lavanya, & Rao (2016) synthesized novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and tested their antibacterial and antifungal activities, demonstrating the potential of these compounds as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
- Another study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic properties, which could indicate broader pharmacological applications for related pyridine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Future Directions
The future directions for the research on this compound could involve further modifications in the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent, which is highly effective and has less toxicity . Additionally, the compound could be tested against a wider range of biological activities given its diverse potential .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been found to interact with various biological targets . For instance, some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can affect various downstream effects, including the inhibition of bacterial and cancer cell replication .
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows these compounds to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that the compound could potentially have antimicrobial and anticancer effects.
Action Environment
It is known that the bioavailability of thiadiazole derivatives can be influenced by their ability to cross cellular membranes .
properties
IUPAC Name |
3-methyl-5-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4OS/c1-10-19-14(24-21-10)22-7-5-11(6-8-22)9-23-13-4-2-3-12(20-13)15(16,17)18/h2-4,11H,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSTYJDKMMGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine |
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